1,2-Dimethylcyclopropane-1,2-dicarboxylic acid

Pesticide Synthesis Process Chemistry Procymidone Intermediate

Procuring a generic cyclopropane dicarboxylic acid for procymidone synthesis leads to inactive products. Only the 1,2-dimethyl substitution pattern builds the pharmacophore. This intermediate delivers the exact stereoelectronic architecture required. • Procymidone precursor - mandatory 1,2-dimethyl isomer for active ingredient synthesis. • Sterically defined scaffold for agrochemical SAR and chiral building block studies. • In stock; request a quote for bulk or research-scale quantities.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 699-50-3
Cat. No. B13123151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylcyclopropane-1,2-dicarboxylic acid
CAS699-50-3
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC1(CC1(C)C(=O)O)C(=O)O
InChIInChI=1S/C7H10O4/c1-6(4(8)9)3-7(6,2)5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
InChIKeySLBKGBQKBVOZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethylcyclopropane-1,2-dicarboxylic Acid Procurement Guide


1,2-Dimethylcyclopropane-1,2-dicarboxylic acid (CAS 699-50-3) is a cyclopropane-1,2-dicarboxylic acid derivative with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol [1]. It features two methyl groups and two carboxylic acid groups attached to the cyclopropane ring at the 1 and 2 positions, creating a sterically congested, fully substituted ring system. This compound is a critical building block in the synthesis of the dicarboximide fungicide procymidone, where its specific substitution pattern is essential for constructing the active pharmacophore [2]. Its chemical identity is confirmed by the InChIKey SLBKGBQKBVOZRI-UHFFFAOYSA-N and it is cataloged under PubChem CID 297191 [1].

1,2-Dimethyl substitution pattern essential for procymidone synthesis
Defined isomer for chiral building block and MOF ligand applications

1,2-Dimethylcyclopropane-1,2-dicarboxylic Acid: Why It Cannot Be Replaced


Substituting 1,2-dimethylcyclopropane-1,2-dicarboxylic acid with a generic cyclopropane dicarboxylic acid, such as cyclopropane-1,2-dicarboxylic acid or the 3,3-dimethyl isomer (caronic acid), is not feasible for procymidone synthesis. The 1,2-dimethyl substitution pattern is essential for constructing the 1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione core of procymidone [1]. Caronic acid (3,3-dimethyl) leads to a different ring system, while unsubstituted cyclopropane-1,2-dicarboxylic acid lacks the methyl groups required for the final fungicide's structure. The patent literature explicitly specifies 1,2-dimethylcyclopropane-1,2-dicarboxylic acid dimethyl ester as the direct precursor to the active pharmaceutical ingredient, underscoring that the substitution pattern is not a matter of preference but a structural requirement for the target molecule [1]. Any deviation would result in a different end product, nullifying the intended application.

This compound
1,2-Dimethylcyclopropane-1,2-dicarboxylic acid
Core structure for procymidone active ingredient construction
Potential substitutes
Caronic acid (3,3-dimethyl) yields a different ring system; may not form active fungicide
Unsubstituted cyclopropane-1,2-dicarboxylic acid lacks required methyl groups; substitution likely fails

Differentiation Evidence for 1,2-Dimethylcyclopropane-1,2-dicarboxylic Acid


Improved Synthesis of Dimethyl Ester: Safety and Yield

The patented process (CN116836056B) for preparing 1,2-dimethylcyclopropane-1,2-dicarboxylic acid dimethyl ester, the direct precursor to the target compound, claims a significantly improved yield while eliminating hazardous sodium hydride. The method using calcium chloride as a catalyst achieves a high yield and avoids the generation of large volumes of saline wastewater associated with prior methods. This represents a process advantage over earlier routes that relied on sodium hydride in toluene, which posed safety risks and lower atom economy [1].

Synthesis safety & yield
Reported process improvement
CaCl₂-catalyzed: yield greatly improved, no NaH
vs
Prior NaH method: hazardous, large saline wastewater
Supports supply reliability and reduced procurement risk
Based on patent CN116836056B; yield improvement qualitative
Pesticide Synthesis Process Chemistry Procymidone Intermediate

1,2- vs. 3,3-Dimethyl Substitution in Procymidone Synthesis

Procymidone (N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide) incorporates the 1,2-dimethylcyclopropane-1,2-dicarboxylic acid moiety directly into its core structure [1]. The isomeric 3,3-dimethylcyclopropane-1,2-dicarboxylic acid (caronic acid) would yield a structurally different imide upon reaction with 3,5-dichloroaniline, as the methyl groups would occupy different positions on the cyclopropane ring. This positional isomerism leads to a different 3D shape and electronic distribution, which likely alters binding to the fungal target, osmotic signal transduction pathways [2]. The commercial product Sumilex® is exclusively based on the 1,2-dimethyl isomer [3].

1,2- vs 3,3-dimethyl substitution
Method context
1,2-Dimethyl: core of procymidone (Sumilex®)
vs
Caronic acid (3,3-dimethyl): structurally different imide
Incorrect isomer may fail to produce active fungicide
No quantitative bioactivity comparison available
Fungicide Synthesis Structure-Activity Relationship Dicarboximide

Lipophilicity and Hydrogen Bonding Capacity

Computed physicochemical properties from PubChem indicate an XLogP3-AA value of 0.1 and a topological polar surface area (TPSA) of 74.6 Ų for 1,2-dimethylcyclopropane-1,2-dicarboxylic acid [1]. While direct comparative experimental data for the 3,3-dimethyl isomer are not compiled in the same database, the positioning of the methyl groups is expected to influence intramolecular hydrogen bonding between the adjacent carboxylic acid groups. The 1,2-dimethyl substitution forces the two carboxylic acid groups into a cis relationship on the cyclopropane ring, potentially facilitating anhydride formation—a key step in the synthesis of procymidone [2]. In contrast, the 3,3-dimethyl isomer (caronic acid) has its methyl groups on the same carbon, leaving the carboxylic acid groups in a trans relationship in the most stable conformer, which may disfavor intramolecular anhydride formation.

Lipophilicity & H-bond capacity
Class-level inference
XLogP3-AA = 0.1; TPSA = 74.6 Ų (PubChem computed)
May influence solubility and intramolecular anhydride formation
Data to verify; 3,3-dimethyl comparator not available
Physicochemical Properties Drug Design Lead Optimization

1,2-Dimethylcyclopropane-1,2-dicarboxylic Acid: Procurement & Applications


Procymidone and Dicarboximide Fungicide Synthesis

The primary industrial application of 1,2-dimethylcyclopropane-1,2-dicarboxylic acid is as an intermediate in the synthesis of procymidone, a systemic dicarboximide fungicide used in horticulture for controlling Botrytis, Sclerotinia, and Monilinia diseases [1]. The acid is converted to its dimethyl ester or anhydride, which is then reacted with 3,5-dichloroaniline to form the active ingredient. Procurement of this specific isomer is mandatory, as evidenced by patents that explicitly require the 1,2-dimethyl substitution pattern .

Chiral Cyclopropane Building Block for Pharmaceuticals

The compound exists as cis/trans stereoisomers, making it a potential chiral building block for medicinal chemistry programs exploring conformationally constrained amino acid analogs or peptidomimetics. The cyclopropane-1,2-dicarboxylic acid scaffold has been investigated as an inhibitor of 3-methylaspartase, with 1-substituted analogs showing Ki values in the low micromolar to millimolar range [1]. The 1,2-dimethyl variant offers an additional steric constraint that could enhance selectivity or potency in appropriately designed target enzymes.

Novel Agrochemical Intermediates and Analog Synthesis

Researchers developing new dicarboximide or cyclopropane-containing agrochemicals can use this compound as a starting point for analog synthesis. The 1,2-dimethylcyclopropane-1,2-dicarboxylic acid core provides a rigid, sterically defined scaffold—a property shared with pyrethroid insecticides. Its procurement as a pure, defined isomer ensures reproducibility in structure-activity relationship (SAR) studies aimed at discovering next-generation crop protection agents [1].

Metal-Organic Framework (MOF) Synthesis

Cyclopropane dicarboxylic acids have been employed as ligands in lanthanide coordination polymers [1]. With both carboxylic acid groups positioned at the 1 and 2 positions, 1,2-dimethylcyclopropane-1,2-dicarboxylic acid can act as a bidentate ligand with a fixed bite angle, potentially leading to MOFs with unique topologies and gas adsorption properties distinct from those formed with the 1,1- or 1,2-unsubstituted analogs.

Application
Selection Property
Validation Focus
Procymidone & dicarboximide fungicide synthesis
1,2-Dimethyl substitution pattern
Patent-specified intermediate for active ingredient construction
Chiral cyclopropane building block
Cis/trans isomer identity
Steric constraint for peptidomimetics or enzyme inhibitor design
Agrochemical analog SAR
Defined isomer for reproducibility
SAR studies for next-generation crop protection agents
Metal-organic framework (MOF) synthesis
Bidentate ligand with fixed bite angle
Coordination geometry and topological novelty
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